molecular formula C24H22O6 B14333079 3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one CAS No. 98645-12-6

3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one

Cat. No.: B14333079
CAS No.: 98645-12-6
M. Wt: 406.4 g/mol
InChI Key: LSLNJWIGXCYYIR-UHFFFAOYSA-N
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Description

3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core substituted with two hydroxyethoxyphenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-(2-hydroxyethoxy)benzaldehyde under acidic conditions to form the intermediate. This intermediate is then cyclized to form the benzofuran core, followed by further functionalization to introduce the hydroxyethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran core may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A bis(2-hydroxyethyl)ether: Similar in structure but with a different core.

    Bis[4-(2-hydroxyethoxy)phenyl] sulfone: Contains a sulfone group instead of a benzofuran core.

    2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane: Features epoxy groups and a different central structure.

Uniqueness

3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

98645-12-6

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

IUPAC Name

3,3-bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1-one

InChI

InChI=1S/C24H22O6/c25-13-15-28-19-9-5-17(6-10-19)24(18-7-11-20(12-8-18)29-16-14-26)22-4-2-1-3-21(22)23(27)30-24/h1-12,25-26H,13-16H2

InChI Key

LSLNJWIGXCYYIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OCCO)C4=CC=C(C=C4)OCCO

Origin of Product

United States

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